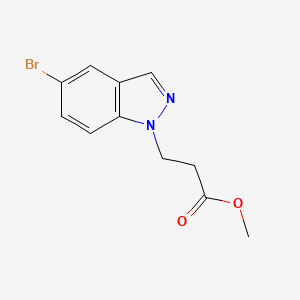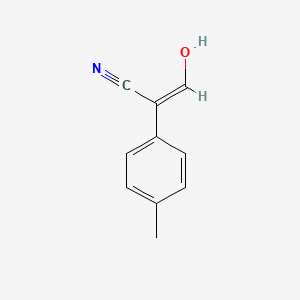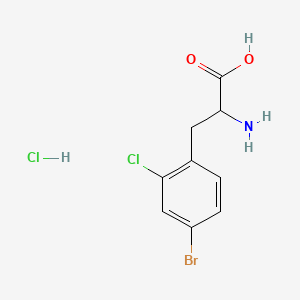
2-Amino-3-(4-bromo-2-chlorophenyl)propanoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(4-bromo-2-chlorophenyl)propanoicacidhydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a bromine atom, and a chlorine atom attached to a phenyl ring, which is further connected to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-bromo-2-chlorophenyl)propanoicacidhydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-chlorobenzene and alanine.
Bromination and Chlorination: The aromatic ring of benzene is first brominated and chlorinated to introduce the bromine and chlorine atoms at the desired positions.
Coupling Reaction: The brominated and chlorinated benzene derivative is then coupled with alanine through a series of reactions that may involve the use of coupling agents and catalysts.
Hydrochloride Formation: Finally, the product is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to carry out the bromination, chlorination, and coupling reactions under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final compound in high purity.
Quality Control: Analytical methods such as HPLC and NMR spectroscopy are employed to verify the identity and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(4-bromo-2-chlorophenyl)propanoicacidhydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the aromatic ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amino group and the aromatic ring can participate in oxidation and reduction reactions under suitable conditions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Coupling Reactions: Catalysts such as palladium or copper may be used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Applications De Recherche Scientifique
2-Amino-3-(4-bromo-2-chlorophenyl)propanoicacidhydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and protein synthesis.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(4-bromo-2-chlorophenyl)propanoicacidhydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-(4-bromo-2-fluorophenyl)propanoicacidhydrochloride: Similar structure but with a fluorine atom instead of chlorine.
2-Amino-3-(4-chloro-2-bromophenyl)propanoicacidhydrochloride: Similar structure but with the positions of bromine and chlorine swapped.
2-Amino-3-(4-bromo-2-methylphenyl)propanoicacidhydrochloride: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The unique combination of bromine and chlorine atoms in 2-Amino-3-(4-bromo-2-chlorophenyl)propanoicacidhydrochloride imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C9H10BrCl2NO2 |
|---|---|
Poids moléculaire |
314.99 g/mol |
Nom IUPAC |
2-amino-3-(4-bromo-2-chlorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9BrClNO2.ClH/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14;/h1-2,4,8H,3,12H2,(H,13,14);1H |
Clé InChI |
FAJXYDKSXXVJRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)Cl)CC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


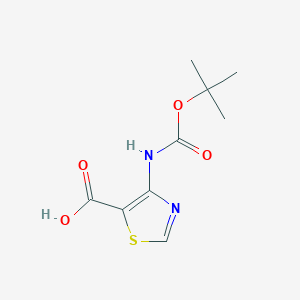
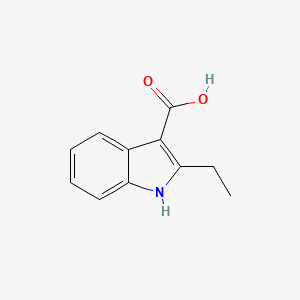
![4-hydroxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13477575.png)
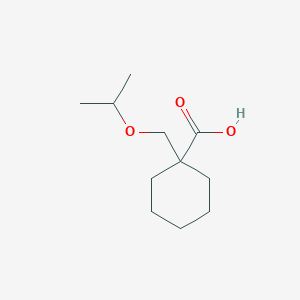

![5-Oxa-2-azaspiro[3.5]nonan-9-ol](/img/structure/B13477592.png)

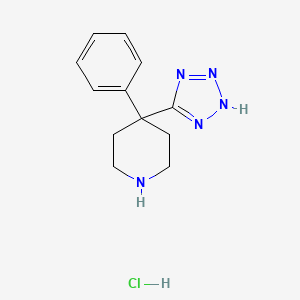
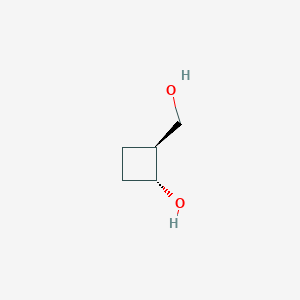

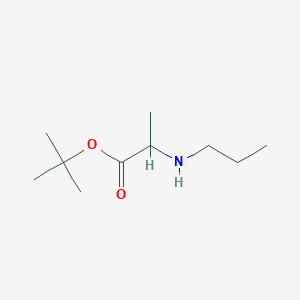
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B13477644.png)
